4,7-Benzothiazolediamine, 2-methyl- (9CI), also known as (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is an organic compound with significant relevance in pharmaceutical chemistry. It serves as an important intermediate in the synthesis of various drugs, particularly pramipexole, which is utilized in the treatment of Parkinson's disease and other neurological disorders. The compound features a benzothiazole ring structure that contributes to its biological activity.
The compound can be sourced from various chemical suppliers and is documented in databases such as PubChem and BenchChem. Its chemical properties and synthesis methods are also detailed in patent literature and scientific publications.
4,7-Benzothiazolediamine, 2-methyl- is classified under:
The synthesis of 4,7-benzothiazolediamine involves several established methods. A common approach is through the cyclization of appropriate precursors under acidic or basic conditions.
The synthesis can be performed using solid-phase peptide synthesis techniques or via solution-phase synthesis depending on the scale of production. Key reagents often include:
4,7-Benzothiazolediamine participates in various chemical reactions:
Common reagents used in these reactions include:
4,7-Benzothiazolediamine exhibits its pharmacological effects primarily through its role as a dopamine receptor agonist.
Research indicates that compounds derived from benzothiazole structures can significantly impact mitochondrial function and neuroprotection in models of neurodegenerative diseases.
4,7-Benzothiazolediamine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2